

# Spectroscopic data (NMR, IR) for (R)-(-)-Glycidyl nosylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-(-)-Glycidyl nosylate

Cat. No.: B138819

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A Comprehensive Comparison of **(R)-(-)-Glycidyl Nosylate** and its Alternatives for Synthetic Chemistry Applications

For researchers, scientists, and professionals in drug development, the choice of chiral building blocks is a critical decision that significantly impacts the efficiency and success of a synthetic route. **(R)-(-)-Glycidyl nosylate** is a versatile electrophile used in the synthesis of a variety of chiral compounds. This guide provides a detailed comparison of **(R)-(-)-Glycidyl nosylate** with its enantiomer, (S)-(+)-glycidyl nosylate, and other related epoxides, supported by spectroscopic data and experimental protocols.

## Spectroscopic Data for Glycidyl Nosylates

The spectroscopic data for the enantiomers **(R)-(-)-Glycidyl nosylate** and (S)-(+)-Glycidyl nosylate are identical, with the exception of the sign of the specific rotation. The following tables summarize the key  $^1\text{H}$  and  $^{13}\text{C}$  NMR, and characteristic IR absorption data.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Glycidyl Nosylate (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.77	s	Ar-H	
8.54	d	8.1	Ar-H
8.28	d	7.9	Ar-H
4.50	dd	11.5, 3.1	-OCH <sub>2</sub> -
4.04	dd	11.5, 5.8	-OCH <sub>2</sub> -
3.23	m	-CH- (epoxide)	
2.85	dd	4.9, 4.2	-CH <sub>2</sub> - (epoxide)
2.64	dd	4.9, 2.7	-CH <sub>2</sub> - (epoxide)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Glycidyl Nosylate (100 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
148.19	Ar-C (C-NO <sub>2</sub> )
137.92	Ar-C (C-S)
133.32	Ar-CH
130.81	Ar-CH
128.39	Ar-CH
123.16	Ar-CH
71.69	-OCH <sub>2</sub> -
48.64	-CH- (epoxide)
44.42	-CH <sub>2</sub> - (epoxide)

Table 3: Characteristic Infrared (IR) Absorptions for (R)-(-)-Glycidyl Nosylate

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration
~3010	Aromatic C-H	Stretch
~2930	Aliphatic C-H	Stretch
~1530	Nitro (NO <sub>2</sub> )	Asymmetric Stretch
~1350	Nitro (NO <sub>2</sub> )	Symmetric Stretch
~1370	Sulfonate (SO <sub>3</sub> )	Asymmetric Stretch
~1180	Sulfonate (SO <sub>3</sub> )	Symmetric Stretch
~1260, 950-810, 880-750	Epoxide Ring	C-O Stretch and Ring Vibrations[1]

## Comparison with Alternatives

**(R)-(-)-Glycidyl nosylate** is a valuable chiral building block due to the presence of a highly reactive epoxide ring and a good leaving group (nosylate). This combination allows for a variety of nucleophilic ring-opening reactions to introduce new functionalities with stereocontrol.

vs. (S)-(+)-Glycidyl Nosylate: The primary alternative is its enantiomer. The choice between the (R) and (S) enantiomers is dictated by the desired stereochemistry of the final product. Both exhibit identical reactivity, and their spectroscopic data are the same, differing only in the sign of their specific optical rotation.

vs. Glycidyl Tosylate and Other Sulfonates: Glycidyl tosylate is another commonly used chiral epoxide. The nosylate group in glycidyl nosylate is generally a better leaving group than the tosylate group due to the electron-withdrawing nature of the nitro group. This can lead to faster reaction rates and milder reaction conditions. However, glycidyl tosylate may be preferred in cases where the nosyl group's reactivity is too high or leads to side reactions.

vs. Other Chiral Epoxides: Other chiral epoxides, such as those derived from Sharpless asymmetric epoxidation, offer a wider range of substitution patterns. However, **(R)-(-)-glycidyl nosylate** is a commercially available, versatile C3 synthon that provides a straightforward route to a variety of chiral 1,2-difunctionalized compounds.[2]

## Experimental Protocols

### Synthesis of (R)-(-)-Glycidyl Nosylate:

This protocol is adapted from the synthesis of the (S)-(+) enantiomer.

To a solution of (R)-(-)-glycidol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C is slowly added 3-nitrobenzenesulfonyl chloride (1.1 eq). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford **(R)-(-)-glycidyl nosylate**.

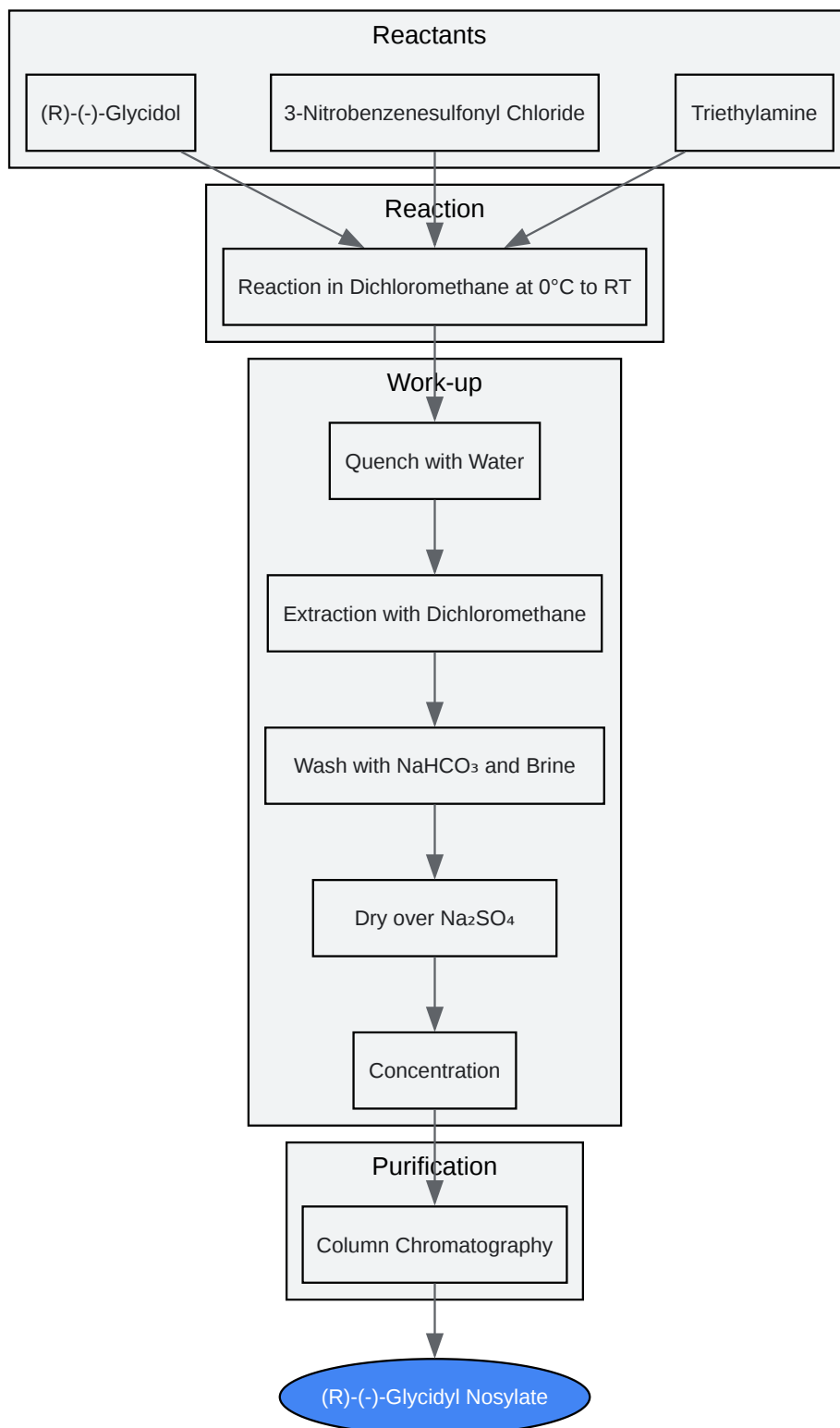
### Spectroscopic Characterization:

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- IR Spectroscopy: The infrared spectrum is recorded on an FT-IR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

## Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **(R)-(-)-Glycidyl Nosylate**.

## Synthesis of (R)-(-)-Glycidyl Nosylate

[Click to download full resolution via product page](#)Caption: Synthetic workflow for **(R)-(-)-Glycidyl Nosylate**.

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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)